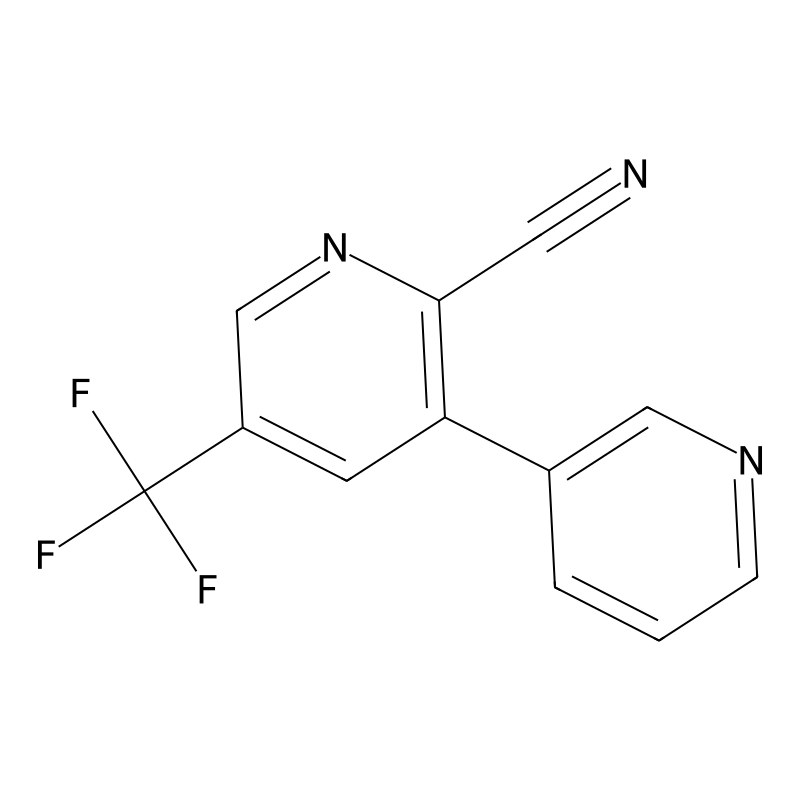

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound that features a pyridine ring substituted at the 3-position with another pyridine and at the 5-position with a trifluoromethyl group. The compound also contains a nitrile functional group, which contributes to its chemical reactivity and potential biological activity. Its molecular formula is , and it has a molar mass of approximately 222.16 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

- Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly with thiophenol, sodium mercaptide, and amines, leading to the formation of various derivatives.

- Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the nitrile and trifluoromethyl groups suggest potential reactivity under appropriate conditions. For example, reduction reactions could convert the nitrile group to an amine.

Common reagents used in these reactions include thiophenol and various amines, typically under mild to moderate temperatures in solvents like dichloromethane or acetonitrile.

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions:

- Starting Material: A suitable pyridine derivative is chosen as the starting material.

- Substitution Reaction: Introduction of the trifluoromethyl group through nucleophilic substitution.

- Nitrile Formation: Conversion of an appropriate functional group into a nitrile using reagents like cyanogen bromide.

- Purification: Final purification through recrystallization or chromatography.

In an industrial setting, optimized reaction conditions are essential for maximizing yield and purity, potentially using continuous flow reactors and advanced purification techniques.

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.

- Materials Science: Its unique electronic properties make it useful in developing advanced materials such as organic semiconductors.

- Chemical Biology: The compound acts as a molecular probe to study biological interactions and processes.

Interaction studies involving 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile focus on its binding affinity to various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or enzymes. The nitrile functionality allows for hydrogen bonding, influencing binding specificity and affinity . Further research is necessary to elucidate its precise mechanisms of action in biological systems.

Several compounds share structural similarities with 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile | Similar pyridine rings but different substitution | Different position of trifluoromethyl group |

| 3-Fluoro-5-(trifluoromethyl)picolinonitrile | Contains a fluoro group instead of pyridine | Fluoro substitution affects electronic properties |

| 6-(Trifluoromethyl)picolinonitrile | Trifluoromethyl at position 6 | Variation in position alters reactivity |

These compounds differ primarily in the position of substituents on the pyridine ring, which can significantly influence their chemical behavior and biological activity. The unique arrangement of functional groups in 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile may confer distinct properties that are advantageous for specific applications in medicinal chemistry and materials science.